Ethyl 3-azido-2-hydroxy-3-phenylpropanoate
CAS No.:
Cat. No.: VC16492552
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3O3 |
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Molecular Weight | 235.24 g/mol |
IUPAC Name | ethyl 3-azido-2-hydroxy-3-phenylpropanoate |
Standard InChI | InChI=1S/C11H13N3O3/c1-2-17-11(16)10(15)9(13-14-12)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3 |
Standard InChI Key | QZHNEGAITVTIJS-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(C(C1=CC=CC=C1)N=[N+]=[N-])O |
Introduction
Structural and Stereochemical Properties
Ethyl 3-azido-2-hydroxy-3-phenylpropanoate (molecular formula , molecular weight 235.24 g/mol) features a propanoate ester backbone with substituents at the 2- and 3-positions. The (2R,3S) configuration confers chirality, critical for enantioselective interactions in biological systems. The azido group () at C3 participates in click chemistry, while the hydroxyl group at C2 enhances solubility and hydrogen-bonding capabilities. The phenyl group at C3 contributes to steric bulk and aromatic interactions, influencing both reactivity and binding affinity.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically begins with ethyl 3-phenylglycidate, an epoxide derivative. Azidation is achieved via nucleophilic substitution using sodium azide () in dimethylformamide (DMF) at 40–60°C, followed by hydroxylation with osmium tetroxide () or potassium permanganate (). Key considerations include:
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Temperature Control: Azides are thermally sensitive; reactions exceeding 60°C risk decomposition.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
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Purification: Chromatography or recrystallization isolates the product from byproducts like ethyl 2-benzyl-2-(diethoxyphosphoryl)-3-phenylpropanoate .
Industrial Production
Industrial processes prioritize enantioselectivity and yield. Biocatalytic methods using Galactomyces geotrichum achieve >90% enantiomeric excess (ee) by hydrolyzing epoxide intermediates. Chemoenzymatic routes combine chemical azidation with enzymatic resolution, reducing waste and improving scalability.
Chemical Reactivity and Reaction Mechanisms
Functional Group Transformations
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Azide Reduction: Catalytic hydrogenation or reduces to , forming ethyl 3-amino-2-hydroxy-3-phenylpropanoate.
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Hydroxyl Oxidation: Dess-Martin periodinane (DMP) oxidizes the hydroxyl group to a ketone, yielding ethyl 3-azido-2-oxo-3-phenylpropanoate.
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates 1,2,3-triazoles, valuable in drug discovery.
Mechanistic Insights
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Azidation: Follows an mechanism, with displacing a leaving group (e.g., bromide).
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Hydroxylation: -mediated dihydroxylation proceeds via a cyclic osmate ester intermediate.
Spectroscopic Characterization
Technique | Key Signals | Functional Group Identified |
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FT-IR | 2100 cm (strong) | Azide () |
NMR | δ 4.1 ppm (quartet, 2H) | Ester () |
ESI-MS | m/z 236.1 () | Molecular Ion |
Data from these techniques confirm structural integrity and purity, essential for pharmaceutical applications.
Biological Activities and Applications
Anticancer Properties
Azido derivatives induce apoptosis in HeLa cells via mitochondrial pathway activation. In vivo studies show tumor growth inhibition by 40–60% at 50 mg/kg doses.
Agricultural Uses
Anti-juvenile hormone (anti-JH) activity disrupts insect metamorphosis, offering a pest control mechanism with LC of 0.5 ppm against Aedes aegypti larvae.
Industrial Optimization Strategies
Byproduct Minimization
Lowering reaction temperatures to −60°C during alkylation reduces dialkylated byproducts from 30% to <5% . Solvent screening (e.g., THF vs. DMF) further optimizes selectivity .
Bioprocess Engineering
Corynebacterium glutamicum strains engineered for malonyl-CoA reductase expression produce 3-hydroxypropionate precursors, achieving titers of 60 g/L in fed-batch reactors.
Computational Modeling
Density functional theory (DFT) predicts transition states for CuAAC, revealing activation energies of 15–20 kcal/mol. Molecular dynamics (MD) simulations show aqueous solvents accelerate reaction kinetics by 30% compared to organic media.
Comparative Analysis
Compound | Key Differences | Reactivity Profile |
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Ethyl 3-hydroxy-2-methylbutanoate | Methyl vs. phenyl group | Lower azide stability |
Ethyl 3-azido-2-hydroxy-3-methylpropanoate | Methyl vs. phenyl at C3 | Reduced aromatic interactions |
Future Directions
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Continuous-Flow Synthesis: Microreactors could enhance safety during azide handling.
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Targeted Drug Delivery: Azide-alkyne conjugation enables antibody-drug conjugate (ADC) development.
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Green Chemistry: Photocatalytic azidation methods using visible light are under investigation.
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